2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide
Description
2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with a thienopyrimidine core, which is often associated with various biological activities.
Properties
IUPAC Name |
2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c1-13-3-2-4-16(9-13)24-18(26)10-25-12-23-19-17(11-28-20(19)21(25)27)14-5-7-15(22)8-6-14/h2-9,11-12H,10H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCCBALOJSITJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Identification
The target compound’s retrosynthetic breakdown begins with the thieno[3,2-d]pyrimidin-4(3H)-one core, a bicyclic system combining thiophene and pyrimidine rings. Substituents are strategically introduced at three positions:
- Position 7 : 4-Fluorophenyl group (aryl substitution).
- Position 3 : Acetamide side chain (via nucleophilic substitution).
- N-Substituent : 3-Methylphenyl group (introduced during amide formation).
Precursor Selection
Key intermediates include:
- 7-(4-Fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one : Synthesized via cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea.
- 3-Chloro-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one : Generated through chlorination using phosphorus oxychloride (POCl₃).
- N-(3-Methylphenyl)acetamide : Prepared via acetylation of 3-methylaniline with acetyl chloride.
Detailed Synthetic Procedures
Synthesis of 7-(4-Fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Step 1: Cyclocondensation
A mixture of ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate (10 mmol) and urea (15 mmol) is refluxed in dimethylformamide (DMF) at 140°C for 8 hours. The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol to yield the pyrimidinone core (Yield: 72%).
Step 2: Chlorination
The pyrimidinone (5 mmol) is treated with POCl₃ (20 mmol) and catalytic N,N-dimethylaniline at 110°C for 4 hours. Excess POCl₃ is removed under vacuum, and the residue is neutralized with sodium bicarbonate to afford 3-chloro-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (Yield: 85%).
Introduction of the Acetamide Side Chain
Step 3: Nucleophilic Substitution
3-Chloro intermediate (3 mmol) is reacted with ethyl bromoacetate (3.3 mmol) in acetonitrile using potassium carbonate (6 mmol) as a base at 80°C for 6 hours. The product, ethyl 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate, is isolated via column chromatography (Yield: 68%).
Step 4: Hydrolysis and Amidation
The ester (2 mmol) is hydrolyzed with 6M HCl (10 mL) at reflux for 2 hours. The resulting carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which is then reacted with 3-methylaniline (2.2 mmol) in dichloromethane (DCM) at 0–5°C. The final product is purified by recrystallization from methanol (Yield: 74%).
Optimization of Reaction Parameters
Solvent and Temperature Effects
- Cyclocondensation : DMF outperforms ethanol and toluene due to its high polarity and boiling point, enabling complete reactant dissolution and efficient cyclization.
- Chlorination : Excess POCl₃ at 110°C ensures complete conversion, while lower temperatures (<90°C) result in unreacted starting material.
Catalytic Systems
- N,N-Dimethylaniline : Enhances chlorination efficiency by scavenging HCl, shifting equilibrium toward product formation.
- Potassium Carbonate : Preferred over sodium hydroxide for nucleophilic substitution due to milder conditions and reduced ester hydrolysis.
Characterization and Quality Control
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar thieno[3,2-d]pyrimidine core and anti-periplanar orientation of the acetamide group.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions (e.g., acidic or basic) facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of a fluorophenyl group enhances its lipophilicity, potentially improving its binding affinity to biological targets. Its molecular formula is , with a molecular weight of approximately 395.46 g/mol.
Chemistry
In synthetic chemistry, this compound serves as a building block for the development of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and reaction conditions, facilitating the creation of novel compounds with enhanced properties.
Anticancer Activity
Research indicates that compounds with thienopyrimidine structures exhibit significant anticancer properties. In vitro studies have demonstrated that 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide can inhibit the proliferation of various cancer cell lines, including:
- A549 (Lung cancer)
- MCF7 (Breast cancer)
- HeLa (Cervical cancer)
Mechanistically, it appears to induce apoptosis and cause cell cycle arrest at the G1 phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values are as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest moderate antibacterial activity, particularly against Gram-positive bacteria.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at conditions such as cancer and bacterial infections.
Industry
The compound is also explored in industrial applications for developing new materials and chemical processes. Its unique chemical properties can be harnessed in formulating innovative products across various sectors.
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited cancer cell growth in vitro. The research utilized flow cytometry to analyze cell cycle progression and apoptosis induction in treated cancer cells.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of the compound against clinically relevant bacterial strains. The study provided detailed MIC values and highlighted the potential for developing new antibacterial agents based on this thienopyrimidine derivative.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core is known to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamide: Shares a similar thienopyrimidine core but with different substituents.
4-Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different core structures.
Uniqueness
The uniqueness of 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide lies in its specific combination of the thienopyrimidine core and the fluorophenyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
The compound 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide is a derivative of thieno[3,2-d]pyrimidine, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H18FN3O2S
- Molecular Weight : 427.45 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Kinases : It has been shown to inhibit certain kinases involved in cell proliferation and survival pathways.
- Receptors : The compound may modulate receptor activity that influences cellular signaling pathways.
Biological Activity Overview
The compound exhibits a range of biological activities, which can be categorized as follows:
Anticancer Activity
Research indicates that derivatives similar to this compound have shown promising anticancer effects. For instance, studies have reported:
- Inhibition of Tumor Growth : The compound demonstrated significant growth inhibition in various cancer cell lines, particularly those with mutations in the BRAF gene.
- Mechanistic Insights : The inhibition of the MEK/ERK pathway has been a focal point in understanding its anticancer properties. In vitro studies revealed that concentrations as low as 0.3 µM effectively inhibited cell proliferation in acute leukemia models .
Antiviral Properties
Preliminary investigations suggest potential antiviral activity against various viral strains. The mechanism appears to involve:
- Disruption of Viral Replication : By targeting specific viral enzymes or receptors, the compound may hinder viral replication processes.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective properties of thieno[3,2-d]pyrimidine derivatives:
- Cytoprotective Mechanisms : These compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.
Study 1: Anticancer Efficacy in Leukemia Models
A study conducted on acute biphenotypic leukemia (MV4-11) and acute monocytic leukemia (MOLM13) cells demonstrated that treatment with related thieno[3,2-d]pyrimidine derivatives resulted in:
- GI50 Values : Growth inhibition at concentrations ranging from 0.3 µM to 1.2 µM.
- Mechanistic Pathway Analysis : Western blot analyses confirmed down-regulation of phospho-ERK1/2 levels post-treatment .
Study 2: Neuroprotective Potential
Research involving animal models indicated that thieno[3,2-d]pyrimidine compounds could reduce markers of neuroinflammation and oxidative stress:
- In Vivo Efficacy : Administration resulted in reduced neuronal cell death in models of induced neurodegeneration.
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is synthesized via multi-step reactions involving condensation of fluorophenyl-substituted thienopyrimidinone intermediates with 3-methylphenylacetamide derivatives. Key steps include:
- Nucleophilic substitution : Reacting 4-fluorophenylthienopyrimidinone with chloroacetamide derivatives in polar aprotic solvents (e.g., N-methylpyrrolidone) at 120°C for 16 hours .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) yields the product with ~31% efficiency .
- Optimization : Varying solvents (e.g., DMF vs. NMP) and catalysts (e.g., triethylamine) can improve yields. Reaction monitoring via TLC ensures intermediate stability .
Q. How is the compound structurally characterized to confirm its identity and purity?
Standard characterization methods include:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and acetamide linkage.
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight confirmation (e.g., C₂₂H₁₉ClFN₅O₄, MW 503.88 g/mol) .
- X-ray crystallography : Resolves dihedral angles between fluorophenyl and thienopyrimidinone moieties (e.g., 65.2° in analogous structures), critical for understanding conformational stability .
Q. What in vitro models are used to assess its biological activity?
Common assays include:
- Kinase inhibition : FLT3 kinase inhibition assays (IC₅₀ values) using recombinant enzymes .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., leukemia MV4-11) to evaluate antiproliferative effects .
- Selectivity profiling : Broad kinase panels (e.g., 100+ kinases) to identify off-target interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Methodological steps:
- Systematic substitution : Modify fluorophenyl (electron-withdrawing groups) or acetamide (alkyl/aryl groups) to assess impact on FLT3 binding .
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding poses in FLT3's ATP-binding pocket .
- Data integration : Correlate IC₅₀ values with substituent electronegativity and steric bulk (Table 1).
Table 1 : Example SAR Data for Thienopyrimidine Derivatives
| Substituent R₁ (Fluorophenyl) | Substituent R₂ (Acetamide) | FLT3 IC₅₀ (nM) | Selectivity Index (vs. EGFR) |
|---|---|---|---|
| 4-F | 3-methylphenyl | 12 ± 1.5 | >100 |
| 3-Cl | 4-methoxyphenyl | 45 ± 3.2 | 30 |
| Data adapted from kinase inhibition assays . |
Q. How can researchers ensure selectivity for kinase targets like FLT3 over homologous kinases?
Strategies include:
- Kinase profiling : Use commercial panels (e.g., Eurofins KinaseProfiler) to quantify inhibition across kinases with conserved ATP-binding domains .
- Molecular dynamics simulations : Analyze hydrogen bonding (e.g., with FLT3 gatekeeper residue F691) to rationalize selectivity .
- Mutagenesis studies : Engineer FLT3 mutants (e.g., D835Y) to test resistance mechanisms .
Q. What crystallographic techniques resolve structural contradictions in activity data?
- Single-crystal X-ray diffraction : Determines precise bond lengths (e.g., C=O: 1.21 Å) and hydrogen-bonding networks (e.g., N–H⋯O interactions) that stabilize the active conformation .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking vs. halogen bonding) influencing solubility and bioavailability .
Q. How should discrepancies in IC₅₀ values between independent studies be addressed?
Potential solutions:
- Assay standardization : Use identical ATP concentrations (e.g., 10 µM) and enzyme batches.
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) binding assays .
- Purity verification : HPLC-MS (>95% purity) to rule out degradation products .
Methodological Challenges and Solutions
Q. What computational methods aid in target identification and mechanistic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
